3-(3-methylbutyl)-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 3-(3-methylbutyl)-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidin-4-one core modified with a pyridinyl-oxadiazole substituent and a 3-methylbutyl chain. This article compares its structural and functional attributes with closely related compounds, emphasizing substituent effects on physicochemical and biological properties.
Properties
IUPAC Name |
3-(3-methylbutyl)-2-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S2/c1-12(2)6-9-24-18(25)16-13(7-10-27-16)21-19(24)28-11-15-22-17(23-26-15)14-5-3-4-8-20-14/h3-5,7-8,10,12H,6,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATERIOHBSIIVCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-methylbutyl)-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a novel heterocyclic compound that has gained attention due to its potential biological activities. With a molecular formula of and a molecular weight of 413.5 g/mol, this compound features a thieno[3,2-d]pyrimidine core that is known for various pharmacological properties.
Chemical Structure
The structural representation of the compound can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | 3-(3-methylbutyl)-2-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
| Molecular Formula | C₁₉H₁₉N₅O₂S₂ |
| Molecular Weight | 413.5 g/mol |
| InChI Key | ATERIOHBSIIVCF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=CC=N4 |
Antimicrobial Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of oxadiazoles have been shown to possess strong bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the disruption of biofilm formation and interference with bacterial transcription processes .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies involving cell lines such as L929 have demonstrated varying degrees of cytotoxicity among oxadiazole derivatives. Some compounds exhibited enhanced cell viability at certain concentrations, suggesting potential therapeutic applications while maintaining low toxicity .
Case Studies
-
Oxadiazole Derivatives in Antimicrobial Research
Compound Concentration (µM) Cell Viability (%) after 24h Cell Viability (%) after 48h 24 100 92 79 25 200 68 73 29 50 96 127 -
Structure-Activity Relationship (SAR) Studies
- Investigations into the SAR of thiazole and oxadiazole derivatives have highlighted the importance of specific functional groups in enhancing biological activity. The incorporation of pyridine rings has been linked to improved interactions with biological targets such as phosphoinositide 3-kinases (PI3K), which are implicated in inflammatory responses .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Structure Variations
The thieno[3,2-d]pyrimidin-4-one core in the target compound differs from thieno[2,3-d]pyrimidinone isomers in other analogs (e.g., CAS 257870-40-9, ).
Table 1: Core Structure Comparison
Substituent Analysis
- Alkyl Chain Variations : The target compound’s 3-methylbutyl group (C5) contrasts with the 2-methylpropyl (C4) chain in its closest analog (CAS 1040650-99-4, ). Longer alkyl chains may enhance lipophilicity, affecting membrane permeability and metabolic stability .
- Heterocyclic Moieties: The pyridinyl-oxadiazole group in the target compound differs from isoxazole () and thiophene () substituents.
Table 2: Substituent Impact on Properties
*Estimated using fragment-based methods due to lack of experimental data.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
